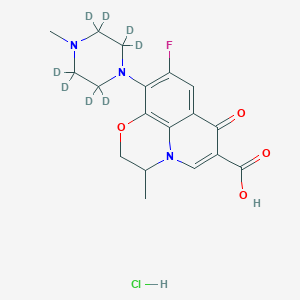

Ofloxacin-d8 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

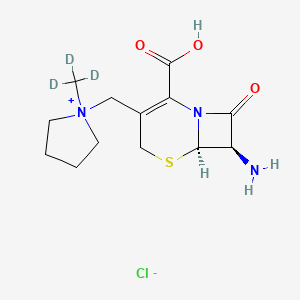

Ofloxacin-d8 (hydrochloride) is a deuterated form of ofloxacin, a synthetic fluoroquinolone antibacterial agent. The deuterium labeling is used to facilitate the compound’s use as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Ofloxacin itself is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria .

Métodos De Preparación

The preparation of ofloxacin-d8 (hydrochloride) involves several synthetic steps. One method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, tetrafluorobenzoyl chloride is added, followed by acid washing, removal of protecting groups, and concentration of the organic layer to obtain an oil layer. This oil layer is then treated with dimethyl formamide (DMF) and anhydrous potassium fluoride, followed by hydrolysis to obtain difluorocarboxylic acid. The final step involves reacting difluorocarboxylic acid with N-methyl piperazine in dimethylsulfoxide (DMSO) using triethylamine as an acid-binding agent at 90-100°C to obtain ofloxacin .

Análisis De Reacciones Químicas

Ofloxacin-d8 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Ofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in ofloxacin.

Substitution: Ofloxacin can undergo substitution reactions, particularly at the fluorine atom or other reactive sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Ofloxacin-d8 (hydrochloride) has several scientific research applications:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of ofloxacin in various samples.

Biology: Employed in studies involving bacterial DNA gyrase and topoisomerase IV, enzymes targeted by ofloxacin.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of ofloxacin in the body.

Industry: Applied in the development and quality control of pharmaceutical formulations containing ofloxacin

Mecanismo De Acción

Ofloxacin-d8 (hydrochloride) exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, ofloxacin prevents bacterial cell division and leads to cell death .

Comparación Con Compuestos Similares

Ofloxacin-d8 (hydrochloride) can be compared with other fluoroquinolones such as:

Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action but higher potency and fewer side effects.

Ciprofloxacin: Another widely used fluoroquinolone with a broad spectrum of activity but different pharmacokinetic properties.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes. Ofloxacin-d8 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical methods

Propiedades

Fórmula molecular |

C18H21ClFN3O4 |

|---|---|

Peso molecular |

405.9 g/mol |

Nombre IUPAC |

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i3D2,4D2,5D2,6D2; |

Clave InChI |

CAOOISJXWZMLBN-JCYLEXHWSA-N |

SMILES isomérico |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |

SMILES canónico |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)

![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)